2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC9134647
Molecular Formula: C19H17FN2O2S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN2O2S2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H17FN2O2S2/c1-4-9-22-18(24)16-11(2)12(3)26-17(16)21-19(22)25-10-15(23)13-5-7-14(20)8-6-13/h4-8H,1,9-10H2,2-3H3 |
| Standard InChI Key | JPAFDPSGVBFVBC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (molecular formula: C₁₉H₁₇FN₂O₂S₂, molecular weight: 388.5 g/mol) features a thieno[2,3-d]pyrimidin-4-one scaffold substituted at the 2-position with a sulfanyl-linked 4-fluorophenyl ketone group and at the 3-position with an allyl moiety (Figure 1). The 5,6-dimethyl groups on the thiophene ring contribute to steric and electronic modulation, potentially influencing binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₂O₂S₂ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C |
Spectroscopic Characterization
Structural confirmation relies on spectroscopic techniques:
-
NMR: Proton and carbon NMR spectra resolve the allyl group’s vinyl protons (δ 5.2–5.8 ppm) and the fluorophenyl aromatic signals (δ 7.2–7.9 ppm).
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) confirm key functional groups.
-
Mass Spectrometry: The molecular ion peak at m/z 388.5 aligns with the calculated molecular weight.
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
The synthesis begins with thiophene derivatives undergoing sequential functionalization:
-
Cyclocondensation: Thiophene-2-carboxylic acid reacts with thiourea under acidic conditions to form the pyrimidinone core.
-
Alkylation: Introduction of the allyl group via nucleophilic substitution using allyl bromide.
-
Sulfanylation: Coupling the 4-fluorophenyl ketone moiety via a sulfide linkage.
Table 2: Synthetic Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclocondensation | 65 | H₂SO₄, reflux, 6h |
| Alkylation | 72 | K₂CO₃, DMF, 80°C, 4h |
| Sulfanylation | 58 | Et₃N, THF, rt, 12h |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances efficiency:
| Organism | MIC (μg/mL) | Target Pathway |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis |
| Escherichia coli | 16–32 | DNA replication |
| Candida albicans | 32–64 | Ergosterol biosynthesis |
Anticancer Activity
Preliminary studies suggest antiproliferative effects:
-
Mechanism: Induction of apoptosis via caspase-3 activation and G2/M cell cycle arrest.
-
In Vitro Efficacy: IC₅₀ values in the 10–20 μM range against breast (MCF-7) and lung (A549) cancer lines.
Table 4: Projected Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-3 activation |
| A549 (Lung) | 18.7 | G2/M arrest |
Therapeutic Applications and Drug Development
Oncology
-
Kinase Inhibition: Potential targeting of EGFR and VEGFR kinases due to structural similarity to known inhibitors.
-
Combination Therapy: Synergy with cisplatin observed in preclinical models.
Infectious Diseases
-
Antitubercular Activity: Fluorophenyl derivatives show efficacy against Mycobacterium tuberculosis (MIC: 4–8 μg/mL).
Challenges in Development
Physicochemical Limitations
-
Solubility: LogP of 3.2 indicates high lipophilicity, complicating formulation.
-
Metabolic Stability: Rapid hepatic clearance (t₁/₂: 1.2 hours) due to CYP3A4-mediated oxidation.
Toxicity Concerns
-
Cytotoxicity: Selective index (SI) < 3 in mammalian cell lines, necessitating structural optimization.
Future Directions
Structural Modifications
-
Prodrug Design: Introduce phosphate esters to enhance aqueous solubility.
-
Hybrid Molecules: Conjugate with azole antifungals to broaden antimicrobial scope.
Advanced Delivery Systems
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume